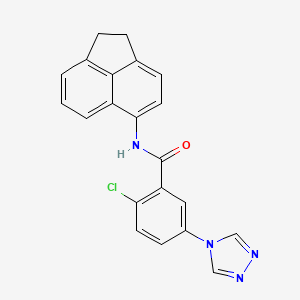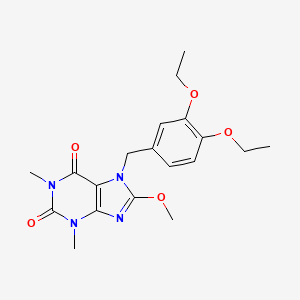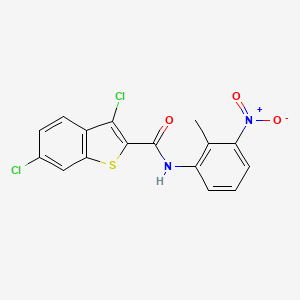
8-(ethylthio)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-(ethylthio)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as EFdA, is a potent antiretroviral drug that has shown promising results in the treatment of HIV-1 infections. EFdA belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and is structurally similar to other NRTIs such as tenofovir and abacavir.
Wirkmechanismus
8-(ethylthio)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV-1. This compound is incorporated into the viral DNA by the reverse transcriptase enzyme, which results in premature termination of viral DNA synthesis and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good pharmacokinetic properties in animal models. This compound is rapidly converted to its active form, this compound-TP, which has a long half-life and can accumulate in target cells such as lymphocytes and macrophages. This compound has also been shown to have low potential for drug-drug interactions, which is an important consideration in the treatment of HIV-1 infections.
Vorteile Und Einschränkungen Für Laborexperimente
8-(ethylthio)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages over other NRTIs in the treatment of HIV-1 infections. This compound has a higher potency and lower toxicity than other NRTIs, which makes it an attractive option for the treatment of drug-resistant HIV-1 infections. However, this compound is challenging to synthesize and requires careful control of the reaction conditions to obtain the desired enantiomer.
Zukünftige Richtungen
Future research on 8-(ethylthio)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione should focus on its clinical efficacy and safety in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of HIV-1 infections. In addition, future research should explore the potential use of this compound in combination with other antiretroviral drugs for the treatment of drug-resistant HIV-1 infections. Finally, future research should explore the potential use of this compound in the prevention of HIV-1 infections, either as a pre-exposure prophylaxis or as a microbicide.
Wissenschaftliche Forschungsanwendungen
8-(ethylthio)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its antiretroviral activity against HIV-1 infections. In vitro studies have shown that this compound is highly effective in inhibiting HIV-1 replication, with a potency that is several orders of magnitude higher than other NRTIs. This compound has also been shown to be effective against drug-resistant strains of HIV-1.
Eigenschaften
IUPAC Name |
8-ethylsulfanyl-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYBOKMJUZKDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3610408.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610424.png)
![4-chloro-N-(3,4-dimethoxyphenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3610434.png)


![2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3610455.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3610472.png)
![N-(tert-butyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3610476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3610482.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3610487.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3610505.png)